molecular formula C24H34N4O4S B2469824 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 898460-30-5

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2469824
CAS No.: 898460-30-5
M. Wt: 474.62
InChI Key: VKSFXQCJUPDIGY-UHFFFAOYSA-N
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Description

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H34N4O4S and its molecular weight is 474.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents using citrazinic acid as a starting material. These compounds demonstrated good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid. The synthesis involved condensation of α,β-unsaturated ketones with cyanothio-acetamide, followed by various reactions leading to the formation of different derivatives, including 2-methylpyrimidinones and 2,3-dimethyl-pyrimidinones (Hossan et al., 2012).

Molecular Structure Analysis

The molecular structure of a related compound, 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, was studied using X-ray crystallography and quantum-chemical calculations. The analysis showed that this compound exists exclusively as the lactam tautomer in the solid state, with strong intermolecular hydrogen bonds contributing to its structure. This research provides insights into the structural aspects of similar compounds, aiding in understanding their chemical behavior and potential biological activities (Craciun et al., 1999).

Anti-inflammatory and Analgesic Properties

Novel heterocyclic compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds, including derivatives like 3-methylbenzodifuran-2-carboxamido pyrimidines and thiazolopyrimidines, were screened as COX-1/COX-2 inhibitors. Some derivatives demonstrated high COX-2 selectivity and potent analgesic and anti-inflammatory effects, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Synthesis and Anti-inflammatory Activity of Heterocyclic Systems

Another study focused on the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents using citrazinic acid. The compounds synthesized demonstrated good anti-inflammatory activity comparable to Prednisolone®, a reference drug. This research highlights the potential of these heterocyclic systems in developing new anti-inflammatory drugs (Amr et al., 2007).

Properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4S/c1-5-27(6-2)13-8-14-28-20-10-7-9-18(20)23(26-24(28)30)33-16-22(29)25-19-12-11-17(31-3)15-21(19)32-4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSFXQCJUPDIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.